N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide
Description
N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide is a compound of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its structure comprises a 2-fluorophenyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring and a propanamide group. This complex arrangement endows the compound with unique chemical properties and potential bioactivities.
Properties
IUPAC Name |
N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-14(2)20(27)23-11-15-6-5-9-24(12-15)21(28)16-10-19(26)25(13-16)18-8-4-3-7-17(18)22/h3-4,7-8,14-16H,5-6,9-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPDRZYZAOYDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide typically involves several steps, starting with the preparation of the pyrrolidine ring and its subsequent functionalization.
Formation of the Pyrrolidine Ring
Step 1: : React 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form a pyrrolidine intermediate.
Step 2: : The intermediate undergoes a series of reactions, including cyclization and oxidation, to yield 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Formation of the Piperidine Ring
Step 3: : The pyrrolidine carboxylic acid is reacted with 3-piperidinemethanol under acidic conditions to form the desired piperidine-pyrrolidine hybrid.
Propanamide Addition
Step 4: : The piperidine-pyrrolidine hybrid is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final compound, this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through optimized synthetic routes involving continuous flow reactors to ensure precise control of reaction conditions. Catalysts and automated systems can be used to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of oxides and other oxygenated derivatives.
Reduction: : Reduction can occur at the ketone group of the pyrrolidine ring, converting it to an alcohol.
Substitution: : The 2-fluorophenyl group is prone to electrophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reactions: : Halogenating agents such as chlorine (Cl₂) and bromine (Br₂) under acidic conditions.
Major Products Formed
Oxidation Products: : N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide oxides.
Reduction Products: : Alcohol derivatives of the pyrrolidine ring.
Substitution Products: : Halogenated derivatives of the 2-fluorophenyl group.
Scientific Research Applications
N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide has found applications in various scientific domains:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Studied for its possible therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through the following pathways:
Molecular Targets: : Potential targets include cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs).
Pathways Involved: : The compound may modulate signaling pathways related to inflammation and pain perception.
Comparison with Similar Compounds
When comparing N-[[1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide with similar compounds, several points of distinction can be noted:
Structural Analogs
N-[[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]methyl]propanamide: Lacks the piperidine ring.
N-[[1-[1-(2-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]methyl]-2-methylpropanamide: Contains a chlorophenyl group instead of a fluorophenyl group.
Unique Properties
The combination of the 2-fluorophenyl group with the pyrrolidine and piperidine rings in the structure of this compound imparts unique chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
